This compound can be classified as an alkaloid due to its nitrogen-containing structure. It is often studied in the context of drug development, particularly for its interactions with various neurotransmitter systems in the brain. The structural formula of 1-(4-Aminobutan-1-yl)-4-phenylpiperidine indicates that it contains a piperidine ring substituted with a phenyl group and an aminobutane side chain.
The synthesis of 1-(4-Aminobutan-1-yl)-4-phenylpiperidine can be achieved through several methods, typically involving the formation of the piperidine ring followed by subsequent substitutions to introduce the phenyl and aminobutane groups.
The molecular structure of 1-(4-Aminobutan-1-yl)-4-phenylpiperidine can be described using various analytical techniques:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure:
1-(4-Aminobutan-1-yl)-4-phenylpiperidine participates in several chemical reactions typical of amines and piperidines:
The mechanism of action for 1-(4-Aminobutan-1-yl)-4-phenylpiperidine is likely related to its interaction with neurotransmitter systems:
Studies would typically involve evaluating binding affinities at various receptor sites using radiolabeled ligands or functional assays in vitro.
The applications of 1-(4-Aminobutan-1-yl)-4-phenylpiperidine span various fields:
It is primarily explored for its potential therapeutic effects on neurological disorders such as depression and anxiety through modulation of neurotransmitter systems.
Used as a reference compound in studies investigating receptor interactions and drug design strategies aimed at developing new antidepressants or anxiolytics.
May serve as a lead compound for further modifications aimed at enhancing efficacy, reducing side effects, or improving pharmacokinetic properties.
The development of 1-(4-aminobutan-1-yl)-4-phenylpiperidine originated from systematic modifications of pethidine (meperidine), the first fully synthetic opioid introduced in 1939. Early synthetic efforts focused on replacing pethidine’s N-methyl group with varied alkyl, alkenyl, and arylalkyl chains to enhance receptor affinity and metabolic stability. The aminobutyl substitution emerged as a strategic innovation when researchers observed that extending the spacer between the piperidine nitrogen and terminal amine improved μ-opioid receptor (MOR) interactions. A key advancement involved coupling 4-phenylpiperidine with 1,4-dibromobutane to form a quaternary ammonium intermediate, followed by nucleophilic displacement with ammonia or phthalimide protection/deprotection sequences to install the primary amine functionality [2] [10].
This approach enabled precise tuning of the pharmacophore’s spatial geometry. Compared to shorter-chain analogues (e.g., N-aminopropyl derivatives), the four-carbon linker in 1-(4-aminobutan-1-yl)-4-phenylpiperidine provided optimal distance (≈6.2 Å) between the piperidine tertiary nitrogen and terminal amine—a configuration mimicking the endogenous enkephalin’s tyrosine-to-amine distance. Synthetic yields exceeded 70% when using polar aprotic solvents like acetonitrile with stoichiometric diisopropylethylamine (DIPEA) at 80–105°C [10].
Table 1: Key N-Substituted Pethidine Analogues and Synthetic Approaches
Compound | N-Substituent | Key Synthetic Step | Reaction Yield |
---|---|---|---|
Pethidine | Methyl | Esterification of norpethidine | 85% |
Norpethidine | Hydrogen | Hydrolysis of pethidine | 90% |
1-(3-Aminopropyl)-4-phenylpiperidine | 3-Aminopropyl | Alkylation with 3-bromopropylphthalimide | 65% |
1-(4-Aminobutan-1-yl)-4-phenylpiperidine | 4-Aminobutyl | Alkylation with 1,4-dibromobutane + phthalimide | 72% |
1-(4-Phenylbutyl)-4-phenylpiperidine | 4-Phenylbutyl | Reductive amination with phenylbutyraldehyde | 68% |
Norpethidine (4-phenylpiperidine-4-carboxylic acid ethyl ester) served as the pivotal scaffold for generating early analogues of 1-(4-aminobutan-1-yl)-4-phenylpiperidine. Its unsubstituted piperidine nitrogen allowed direct alkylation via:
The ester group of norpethidine facilitated additional modifications. Researchers hydrolyzed it to carboxylic acids for conjugation, or reduced it to hydroxymethyl derivatives to enhance membrane permeability. However, the aminobutyl chain’s introduction rendered the ester moiety pharmacologically redundant. By the 1990s, synthetic routes bypassed norpethidine entirely, instead assembling the 4-phenylpiperidine core de novo via:
Table 2: Synthetic Routes to 1-(4-Aminobutan-1-yl)-4-phenylpiperidine from Norpethidine Intermediates
Route | Reagents/Conditions | Advantages | Limitations |
---|---|---|---|
Direct Alkylation | Norpethidine + 1,4-dibromobutane → K₂CO₃/acetonitrile/reflux → Phthalimide → Hydrazine | High atom economy | Over-alkylation side products |
Reductive Amination | Norpethidine + 4-aminobutanal → NaBH₃CN/MeOH/25°C | Mild conditions | Low stereoselectivity |
Mitsunobu Coupling | Norpethidine + 4-aminobutan-1-ol → PPh₃/DIAD/THF | Retention of configuration | Costly reagents |
The 4-phenylpiperidine moiety constitutes the structural and pharmacodynamic cornerstone of 1-(4-aminobutan-1-yl)-4-phenylpiperidine. Its significance derives from three features:
Scaffold optimization studies demonstrated that replacing phenyl with cyclohexyl abolishes MOR affinity (>100-fold loss), while 4-(4-fluorophenyl) analogues boost selectivity by forming a halogen bond with Tyr326 [3] [10]. Non-opioid applications emerged when researchers exploited this scaffold’s rigidity for HIV NNRTIs (non-nucleoside reverse transcriptase inhibitors), where 4-phenylpiperidine-anchored compounds engaged Leu234 via hydrogen bonding [5].
The 4-aminobutyl chain transformed 4-phenylpiperidine from a local analgesic scaffold into a systemically active pharmacophore. Critical structure-activity relationship (SAR) findings include:
Table 3: Physicochemical and Pharmacological Properties of Aminobutyl-Modified 4-Phenylpiperidines
Property | 1-(4-Aminobutan-1-yl)-4-phenylpiperidine | 1-(3-Aminopropyl)-4-phenylpiperidine | 1-(4-Amino-4-methylbutyl)-4-phenylpiperidine |
---|---|---|---|
cLogP | 2.58 | 1.92 | 3.01 |
Basic pKa (amine) | 10.1 | 10.3 | 9.8 |
MOR Ki (nM) | 12 ± 2 | 140 ± 15 | 85 ± 7 |
Solubility (mg/mL) | 8.3 | 22.5 | 4.6 |
The aminobutyl side chain also conferred blood-brain barrier (BBB) permeability unattainable with carboxylate-containing predecessors like pethidine. Free-base logD7.4 values of 1.8–2.5 enabled CNS penetration, while maintaining aqueous solubility (>8 mg/mL) for formulation [9] [10]. Subsequent derivatization produced loperamide-like peripherally restricted agents by incorporating polar N-acyl groups (e.g., 4-(4-aminobutyl)-N,N-diethyl-4-phenylpiperidine-1-carboxamide), showcasing the side chain’s versatility [10].
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: